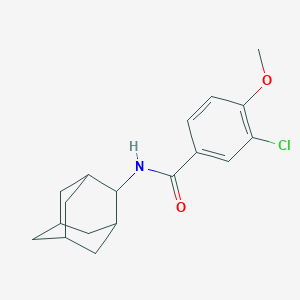![molecular formula C19H20N2O2 B278506 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide, also known as BML-111, is a synthetic compound that belongs to the family of N-acyl amino acids. It is a potent anti-inflammatory agent that has been extensively studied for its therapeutic potential in various inflammatory diseases.
Mécanisme D'action
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide exerts its anti-inflammatory effects by activating the lipoxin A4 receptor (ALX) and inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also promotes the production of anti-inflammatory cytokines such as IL-10 and TGF-β. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been shown to reduce inflammation and tissue damage in various animal models of inflammatory diseases. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and stroke. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been shown to have a good safety profile and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide is a potent anti-inflammatory agent that can be used in various in vitro and in vivo experiments to study the inflammatory response. However, its high cost and limited availability can be a limitation for some research studies.
Orientations Futures
For research include investigating the efficacy of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide in combination with other anti-inflammatory agents and exploring its potential in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide is a synthetic compound that has shown promising results in various preclinical studies for its therapeutic potential in inflammatory diseases. Its mechanism of action involves activating the lipoxin A4 receptor and inhibiting the production of pro-inflammatory cytokines. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has a good safety profile and does not cause any significant adverse effects. Further research is needed to explore its therapeutic potential in clinical trials and investigate its potential in the treatment of other diseases.
Méthodes De Synthèse
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide can be synthesized by reacting 2-methyl-3-nitrobenzoic acid with 3-amino-2-methylphenol in the presence of thionyl chloride to form 3-(2-methyl-3-nitrophenyl)-2-methyl-1,3-benzoxazole. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to form N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide.
Applications De Recherche Scientifique
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been extensively studied for its therapeutic potential in various inflammatory diseases such as arthritis, colitis, and sepsis. It has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and stroke.
Propriétés
Nom du produit |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide |
|---|---|
Formule moléculaire |
C19H20N2O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H20N2O2/c1-12(2)11-18(22)20-15-9-6-7-14(13(15)3)19-21-16-8-4-5-10-17(16)23-19/h4-10,12H,11H2,1-3H3,(H,20,22) |
Clé InChI |
UFMPEUGDMCWGLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)CC(C)C)C2=NC3=CC=CC=C3O2 |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)CC(C)C)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B278424.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278426.png)
![2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278429.png)
![3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278431.png)
![4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278432.png)

![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
